N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

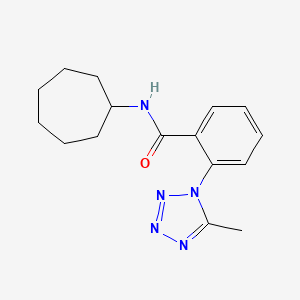

N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, features a cycloheptyl group attached to a benzamide moiety, with a 5-methyl-1H-tetrazol-1-yl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula |

C16H21N5O |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-cycloheptyl-2-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-11-7-6-10-14(15)16(22)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,22) |

InChI Key |

HTSSLPCPPYAUGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be approached through several synthetic routes. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. The synthesis typically involves the reaction of a suitable benzamide precursor with a tetrazole derivative under moderate conditions. The reaction may be carried out in solvents such as water or acetonitrile, and the use of catalysts can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its stability and reactivity, making it a versatile moiety in organic synthesis. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound may also find applications in the pharmaceutical industry as a potential drug candidate due to its unique structural features .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors in a similar manner. The compound’s ability to stabilize negative charges through electron delocalization enhances its binding affinity to target proteins and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-methyltetrazole. While these compounds share the tetrazole core, the presence of different substituents imparts unique properties to each molecule. For instance, the cycloheptyl group in this compound may enhance its lipophilicity and membrane permeability compared to other tetrazole derivatives .

Biological Activity

N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound belonging to the class of tetrazole derivatives, characterized by its unique molecular structure that includes a cycloheptyl group and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The structure features a benzamide core substituted with a cycloheptyl group and a 5-methyl-1H-tetrazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 1324070-42-9 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be as low as 8 μM, showcasing its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 32 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve modulation of inflammatory pathways, although detailed mechanisms remain under investigation .

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets. The tetrazole ring is known to facilitate binding with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various downstream effects, including altered cellular signaling pathways relevant to inflammation and microbial resistance .

Synthesis and Research Applications

The synthesis of this compound typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction followed by coupling with benzamide derivatives. This synthetic route allows for modifications that can enhance biological activity or selectivity towards specific targets .

In terms of research applications, this compound serves as a valuable building block in medicinal chemistry, particularly in the development of new therapeutic agents targeting bacterial infections and inflammatory conditions .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Study on Antimicrobial Efficacy : A study conducted on multiple bacterial strains revealed that the compound not only inhibited growth but also showed bactericidal activity at higher concentrations, indicating potential for therapeutic use against resistant strains .

- Anti-inflammatory Model : In a controlled study using rat models, administration of the compound resulted in significant reductions in paw edema compared to controls, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.